molecular formula C13H9BrS B14521719 Naphtho[1,2-b]thiophene, 5-bromo-3-methyl- CAS No. 62615-29-6

Naphtho[1,2-b]thiophene, 5-bromo-3-methyl-

Cat. No.: B14521719
CAS No.: 62615-29-6
M. Wt: 277.18 g/mol
InChI Key: DYIRZZLCQYTDPX-UHFFFAOYSA-N
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Description

Naphtho[1,2-b]thiophene, 5-bromo-3-methyl- is a sulfur-containing polycyclic aromatic hydrocarbon. This compound is part of the thiophene family, which is known for its diverse applications in various fields such as organic electronics, medicinal chemistry, and materials science. The presence of a bromine atom and a methyl group on the naphtho[1,2-b]thiophene scaffold enhances its reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[1,2-b]thiophene, 5-bromo-3-methyl- typically involves a series of steps starting from commercially available materials. One common method is the Bradsher cyclization, which requires harsh conditions and several oxidation state changes . An improved method involves a copper-catalyzed cross-coupling reaction to prepare the Bradsher substrate in three steps, minimizing redox reactions . The key steps include:

Industrial Production Methods

Industrial production methods for Naphtho[1,2-b]thiophene, 5-bromo-3-methyl- are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and minimization of by-products, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Naphtho[1,2-b]thiophene, 5-bromo-3-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phenylboronic acid or piperidine yield phenyl or piperidinyl derivatives, respectively .

Scientific Research Applications

Naphtho[1,2-b]thiophene, 5-bromo-3-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Naphtho[1,2-b]thiophene, 5-bromo-3-methyl- involves its interaction with molecular targets through various pathways. The presence of the bromine atom and the methyl group enhances its reactivity, allowing it to participate in different chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphtho[1,2-b]thiophene, 5-bromo-3-methyl- is unique due to the presence of the bromine atom and the methyl group, which enhance its reactivity and potential for further functionalization. This makes it a valuable compound for various scientific research applications .

Properties

CAS No.

62615-29-6

Molecular Formula

C13H9BrS

Molecular Weight

277.18 g/mol

IUPAC Name

5-bromo-3-methylbenzo[g][1]benzothiole

InChI

InChI=1S/C13H9BrS/c1-8-7-15-13-10-5-3-2-4-9(10)12(14)6-11(8)13/h2-7H,1H3

InChI Key

DYIRZZLCQYTDPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C=C(C3=CC=CC=C32)Br

Origin of Product

United States

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